molecular formula C17H19ClN4O B2367279 3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235350-63-6

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2367279
CAS No.: 1235350-63-6
M. Wt: 330.82
InChI Key: CBNWQEZXKFXXDJ-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a chloro group and a pyrimidinyl-piperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzamides.

    Oxidation: Oxidized derivatives of the piperidinyl and pyrimidinyl moieties.

    Reduction: Reduced derivatives of the piperidinyl and pyrimidinyl moieties.

    Hydrolysis: Corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the chloro group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c18-15-4-1-3-14(11-15)16(23)21-12-13-5-9-22(10-6-13)17-19-7-2-8-20-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNWQEZXKFXXDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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